COX‑2 Inhibitory Potency – IC₅₀ Value of 922000-66-6
2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide (COX‑2-IN‑8) exhibited an IC₅₀ of 6.585 µM against human COX‑2 in a cell‑free enzymatic assay. [1] This value places it among the moderately potent COX‑2 inhibitors derived from a celecoxib scaffold. [1]
| Evidence Dimension | COX‑2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 6.585 µM |
| Comparator Or Baseline | No direct comparator reported in the same assay; the reference drug celecoxib is mentioned but its IC₅₀ is not provided in the available data. |
| Quantified Difference | N/A |
| Conditions | Cell‑free COX‑2 enzymatic assay [1] |
Why This Matters
The IC₅₀ value provides a baseline potency metric that can be compared with other COX‑2 inhibitors to select the most suitable tool compound for a given experimental setting.
- [1] Abdellatif KRA, et al. Design, synthesis, and pharmacological evaluation of novel and selective COX‑2 inhibitors based on celecoxib scaffold supported with in vivo anti‑inflammatory activity, ulcerogenic liability, ADME profiling and docking study. (Reference cited on PeptideDB page for COX‑2-IN‑8). View Source
